

An In-Depth Technical Guide to Mesulfenfos-d6: Chemical Structure and Properties

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Compound of Interest

Compound Name: Mesulfenfos-d6

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This technical guide provides a comprehensive overview of **Mesulfenfos-d6**, a deuterated analog of the organophosphate insecticide metabolite, Mesulfenfos (also known as Fenthion Sulfoxide). This document details its chemical structure, physicochemical properties, and a proposed synthetic pathway, offering valuable information for its application in metabolic studies, environmental analysis, and as an internal standard in mass spectrometry-based research.

Core Chemical Identity and Structure

Mesulfenfos-d6 is the isotopically labeled form of Mesulfenfos, where six hydrogen atoms have been replaced by deuterium atoms. This labeling is specifically located on the two methoxy groups attached to the phosphorus atom. The synonyms found in chemical databases, such as "Phosphorothioic Acid O,O-Dimethyl O-[3-Methyl-4-(methylsulfinyl)phenyl] Ester-d6," confirm this deuteration pattern.

The core structure consists of a phosphorothioate backbone with a dimethoxy substitution, which is attached to a 3-methyl-4-(methylsulfinyl)phenyl ester group. The presence of a sulfoxide group introduces a chiral center at the sulfur atom.

Quantitative Data Summary

The key quantitative properties of **Mesulfenfos-d6** and its non-deuterated analog, Mesulfenfos, are summarized in the table below for direct comparison.

| Property | Mesulfenfos-d6 | Mesulfenfos |
|-------------------|--|--|
| Molecular Formula | C ₁₀ H ₉ D ₆ O ₄ PS ₂ | C ₁₀ H ₁₅ O ₄ PS ₂ |
| Molecular Weight | 300.36 g/mol | 294.327 g/mol [1] |
| Exact Mass | 300.0526 Da | 294.0149 Da |
| CAS Number | Not explicitly found | 3761-41-9[1] |

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of **Mesulfenfos-d6**, highlighting the positions of the six deuterium atoms.

Caption: 2D Chemical Structure of **Mesulfenfos-d6**.

Proposed Experimental Synthesis Protocol

While a specific, detailed synthesis protocol for **Mesulfenfos-d6** is not readily available in the public domain, a plausible synthetic route can be devised based on the known synthesis of Fenthion and its subsequent oxidation to Fenthion Sulfoxide (Mesulfenfos).[2][3][4] The key modification would be the use of deuterated starting materials.

Objective: To synthesize **Mesulfenfos-d6** via the oxidation of Fenthion-d6.

Materials:

- 3-methyl-4-(methylthio)phenol
- O,O-di(methyl-d3)phosphorochloridothioate
- A suitable base (e.g., triethylamine or potassium carbonate)
- An appropriate solvent (e.g., acetonitrile or acetone)

- An oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or a chiral oxaziridine for enantioselective synthesis)[3]
- Dichloromethane (for oxidation step)
- Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Methodology:

Step 1: Synthesis of Fenthion-d6

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-4-(methylthio)phenol (1 equivalent) and the base (1.1 equivalents) in the chosen solvent.
- Cool the mixture in an ice bath.
- Slowly add O,O-di(methyl-d3)phosphorochloridothioate (1 equivalent) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the salt byproduct.
- Remove the solvent under reduced pressure.
- Purify the crude Fenthion-d6 product by silica gel column chromatography.

Step 2: Oxidation of Fenthion-d6 to **Mesulfenfos-d6**

- Dissolve the purified Fenthion-d6 (1 equivalent) in dichloromethane.
- Cool the solution in an ice bath.
- Slowly add the oxidizing agent (e.g., m-CPBA, 1.1 equivalents) portion-wise.

- Stir the reaction at 0°C for a designated period, monitoring the conversion by TLC.
- Once the reaction is complete, quench any excess oxidizing agent.
- Wash the organic layer with a suitable aqueous solution (e.g., sodium bicarbonate solution) and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting **Mesulfenfos-d6** by silica gel column chromatography to obtain the final product.

Characterization: The final product should be characterized using techniques such as ^1H -NMR, ^{13}C -NMR, ^{31}P -NMR, and high-resolution mass spectrometry to confirm its structure, purity, and the incorporation of deuterium.

Logical Relationship of Synthesis

The following diagram illustrates the logical workflow of the proposed synthesis for **Mesulfenfos-d6**.



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Caption: Proposed two-step synthesis workflow for **Mesulfenfos-d6**.

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